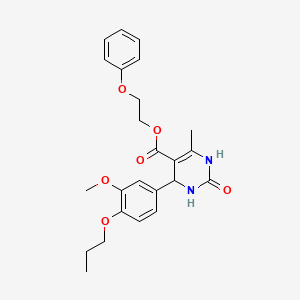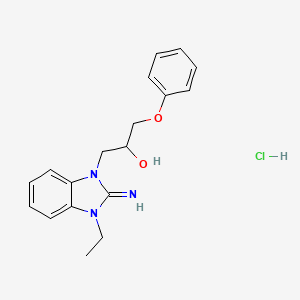
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol
Descripción general
Descripción
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is a chemical compound that belongs to the family of β-adrenergic receptor antagonists. It is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors.
Mecanismo De Acción
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol acts as a β-adrenergic receptor antagonist. It binds to the β1 and β2 adrenergic receptors and blocks the action of epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include a decrease in heart rate and blood pressure. It also has a negative inotropic effect, meaning it decreases the force of contraction of the heart muscle. The compound has been shown to have a high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol in lab experiments include its high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors. It also has a well-established synthesis method, making it readily available for research purposes. The limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the study of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include the development of new drugs that target β-adrenergic receptors. The compound can also be used in the study of other physiological processes that are regulated by these receptors, such as metabolic rate and thermogenesis. Additionally, the compound can be used in the study of the role of β-adrenergic receptors in various diseases, such as heart failure and asthma.
Aplicaciones Científicas De Investigación
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors. It is also used in the development of new drugs that target these receptors. The compound has been shown to have a high affinity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.
Propiedades
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClNO/c22-19-10-6-17(7-11-19)21(25,18-8-12-20(23)13-9-18)15-24-14-16-4-2-1-3-5-16/h1-13,24-25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGYUUPZIRYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-N-{[(2-nitrophenyl)amino]carbonyl}-1H-pyrazole-4-carboxamide](/img/structure/B4879861.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4879867.png)


![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)

![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)
